6-Ethynylbenzo[d]oxazol-2(3H)-one
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Overview
Description
6-Ethynylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylbenzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with ethynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzoxazole-2-carboxylic acid.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazoles depending on the nucleophile used.
Scientific Research Applications
6-Ethynylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Ethynylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX). The ethynyl group enhances its binding affinity to the active site of the enzyme, thereby blocking the catalytic activity. Similarly, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Benzoxazole: Lacks the ethynyl group, making it less reactive.
2-Substituted Benzoxazoles: Compounds like 2-aminobenzoxazole and 2-methylbenzoxazole have different substituents at the 2-position, affecting their reactivity and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5NO2 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
6-ethynyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H5NO2/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h1,3-5H,(H,10,11) |
InChI Key |
ZJSMNMOUCGSDQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NC(=O)O2 |
Origin of Product |
United States |
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